molecular formula C19H26BrNO5 B1397716 (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354485-57-6

(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1397716
M. Wt: 428.3 g/mol
InChI Key: OWTSMXWXVIOKGJ-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H26BrNO5 and its molecular weight is 428.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

  • (2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has been used in asymmetric syntheses. For instance, (2S,4S)-MOD-BPPM, a derivative, was applied in the effective asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives, demonstrating its utility in synthesizing chiral molecules (Takahashi & Achiwa, 1989).

Synthesis of Piperidine Derivatives

  • This compound has been instrumental in the synthesis of various piperidine derivatives. For example, enantiomerically pure piperidine derivatives were synthesized using similar compounds, showing the role of such compounds in creating specific molecular structures (Xue et al., 2002).

Role in Catalytic Processes

  • The compound has been used in catalytic processes like asymmetric hydroformylation of olefins. Pt(II) complexes containing chiral ligands based on this compound were synthesized and used in the asymmetric hydroformylation, underscoring its application in catalysis (Stille et al., 1991).

Application in Medicinal Chemistry

  • In medicinal chemistry, it has been used for the synthesis of various biologically active compounds. For instance, its derivatives were used in the synthesis of influenza neuraminidase inhibitors, indicating its relevance in drug discovery (Wang et al., 2001).

properties

IUPAC Name

(2S,4S)-4-(2-bromo-4-propan-2-ylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrNO5/c1-11(2)12-6-7-16(14(20)8-12)25-13-9-15(17(22)23)21(10-13)18(24)26-19(3,4)5/h6-8,11,13,15H,9-10H2,1-5H3,(H,22,23)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTSMXWXVIOKGJ-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(2S,4S)-4-(2-Bromo-4-isopropylphenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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